(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride
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Overview
Description
The compound (2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride is a complex organic molecule characterized by its indole-based structure and multiple ethoxy and prop-2-ynoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with ethoxy and prop-2-ynoxy groups through a series of substitution reactions. The final step involves the formation of the chloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification methods, such as chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The indole core can be reduced to form dihydroindole derivatives.
Substitution: The prop-2-ynoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and amines (NH₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its indole core, which exhibits strong fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. The ethoxy and prop-2-ynoxy groups enhance the compound’s solubility and facilitate its transport across cell membranes. The chloride salt form increases the compound’s stability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the ethoxy group but differs in its amine functionality.
Adapalene Related Compound E: This compound has a similar indole core but differs in its carboxylic acid groups.
Properties
Molecular Formula |
C47H63ClN2O8 |
---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
InChI Key |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Origin of Product |
United States |
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